7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline 7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline
Brand Name: Vulcanchem
CAS No.: 1094217-60-3
VCID: VC15920263
InChI: InChI=1S/C12H12BrNO/c13-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)14-11/h3-4,6-7,12,14H,1-2,5H2
SMILES:
Molecular Formula: C12H12BrNO
Molecular Weight: 266.13 g/mol

7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline

CAS No.: 1094217-60-3

Cat. No.: VC15920263

Molecular Formula: C12H12BrNO

Molecular Weight: 266.13 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline - 1094217-60-3

Specification

CAS No. 1094217-60-3
Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
IUPAC Name 7-bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline
Standard InChI InChI=1S/C12H12BrNO/c13-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)14-11/h3-4,6-7,12,14H,1-2,5H2
Standard InChI Key YRQGHVQCPUFSEP-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC3=C(C=CC(=C3)Br)NC2OC1

Introduction

Physicochemical Properties

The compound’s properties are shaped by its bromine substituent and fused heterocyclic system:

PropertyValue/Description
Molecular FormulaC12H10BrNO\text{C}_{12}\text{H}_{10}\text{BrNO}
Molecular Weight264.12 g/mol
Melting PointNot explicitly reported
SolubilityLikely low in water; soluble in organic solvents (DMF, DMSO)
Spectral DataIR: C=O stretches (~1665 cm⁻¹) ; 1H NMR^1\text{H NMR}: δ 2.41 (methyl), 7.34–7.78 (aromatic)

The bromine atom increases molecular polarity, enhancing dipole-dipole interactions and potentially improving binding affinity in biological systems. Partial saturation of the pyran ring reduces aromaticity, possibly increasing conformational flexibility compared to fully planar analogs.

Comparative Analysis with Related Compounds

The structural uniqueness of 7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline becomes evident when contrasted with analogs:

  • 7-Bromo-3,4-dihydroquinolin-2(1H)-one: lacks the pyran ring, resulting in reduced steric hindrance and altered pharmacokinetics .

  • Isoindolo[2,1-a]quinoline-5,11-dione: shares a fused tetracyclic system but replaces pyran with an isoindole moiety, affecting electronic properties .

  • Benzofuro[3,2-c]quinoline-6,9,10(5H)-trione: incorporates a furan ring and trione groups, enhancing redox activity .

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